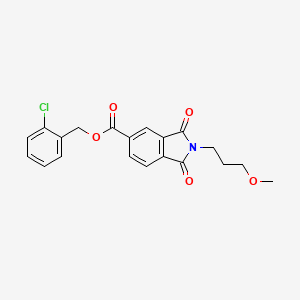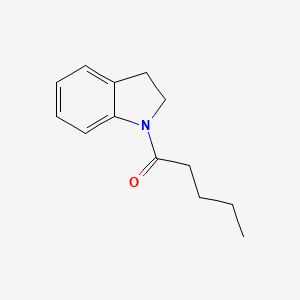![molecular formula C26H28ClN3O B4642248 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4642248.png)
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide
Overview
Description
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorobenzyl group, and the final coupling with the dimethylbenzamide moiety. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through cyclization reactions involving ethylenediamine and dihaloalkanes.
Introduction of Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where the piperazine ring reacts with 2-chlorobenzyl chloride.
Coupling with Dimethylbenzamide: The final step involves the reaction of the intermediate with 3,5-dimethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool in biochemical assays.
Industrial Applications: It may be used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-methoxybenzamide
- N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide
- N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dichlorobenzamide
Uniqueness
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,5-dimethylbenzamide is unique due to its specific structural features, such as the presence of both the chlorobenzyl and dimethylbenzamide groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-19-15-20(2)17-22(16-19)26(31)28-23-7-9-24(10-8-23)30-13-11-29(12-14-30)18-21-5-3-4-6-25(21)27/h3-10,15-17H,11-14,18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOEVRMLGSHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4642170.png)
![1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4642175.png)

![N-(9-ethylcarbazol-3-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4642195.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4642203.png)
![(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B4642206.png)

![2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642212.png)

![(5E)-3-[(4-fluorophenyl)methyl]-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B4642244.png)

![N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4642261.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-2H-1,2,6-thiadiazin-3-yl]carbonyl}azepane](/img/structure/B4642270.png)
![1-(4-ethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4642274.png)
